molecular formula C14H8F4O3 B6398917 3-(3-Fluoro-5-hydroxyphenyl)-5-trifluoromethylbenzoic acid, 95% CAS No. 1261927-46-1

3-(3-Fluoro-5-hydroxyphenyl)-5-trifluoromethylbenzoic acid, 95%

Cat. No. B6398917
CAS RN: 1261927-46-1
M. Wt: 300.20 g/mol
InChI Key: QVPFVQQXHWCUTA-UHFFFAOYSA-N
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Description

3-(3-Fluoro-5-hydroxyphenyl)-5-trifluoromethylbenzoic acid (3F5HB) is a compound with a wide range of applications in scientific research. It is a fluorinated benzoic acid derivative with a hydroxyphenyl group. It is used as a building block in organic synthesis, and as a reagent in the preparation of various compounds, such as pharmaceuticals, agrochemicals, and dyes. In addition, 3F5HB has been found to have a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-viral activities.

Scientific Research Applications

3-(3-Fluoro-5-hydroxyphenyl)-5-trifluoromethylbenzoic acid, 95% has a wide range of applications in scientific research. It has been used as a reagent for the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and dyes. In addition, 3-(3-Fluoro-5-hydroxyphenyl)-5-trifluoromethylbenzoic acid, 95% has been found to have a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-viral activities. It has also been used as a ligand in the synthesis of metal-organic frameworks, as well as a catalyst in the synthesis of polymers.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-5-hydroxyphenyl)-5-trifluoromethylbenzoic acid, 95% is still not fully understood. However, it is believed to act as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, 3-(3-Fluoro-5-hydroxyphenyl)-5-trifluoromethylbenzoic acid, 95% has been found to have anti-inflammatory and anti-tumor activities, which are believed to be mediated by its ability to inhibit the activity of cyclooxygenase-2 (COX-2).
Biochemical and Physiological Effects
3-(3-Fluoro-5-hydroxyphenyl)-5-trifluoromethylbenzoic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, 3-(3-Fluoro-5-hydroxyphenyl)-5-trifluoromethylbenzoic acid, 95% has been found to have anti-inflammatory and anti-tumor activities, which are believed to be mediated by its ability to inhibit the activity of cyclooxygenase-2 (COX-2). It has also been found to have antioxidant and neuroprotective effects, as well as to modulate the expression of certain genes.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(3-Fluoro-5-hydroxyphenyl)-5-trifluoromethylbenzoic acid, 95% for lab experiments include its high purity and availability, as well as its relatively low cost. Its low cost makes it an attractive option for researchers who are working on a tight budget. In addition, 3-(3-Fluoro-5-hydroxyphenyl)-5-trifluoromethylbenzoic acid, 95% is easy to synthesize, making it a suitable choice for synthesizing various compounds. The main limitation of using 3-(3-Fluoro-5-hydroxyphenyl)-5-trifluoromethylbenzoic acid, 95% for lab experiments is its lack of solubility in aqueous solutions, which can limit its use in certain applications.

Future Directions

The potential future directions of research on 3-(3-Fluoro-5-hydroxyphenyl)-5-trifluoromethylbenzoic acid, 95% include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. In addition, further research could focus on the development of new synthetic methods for the synthesis of 3-(3-Fluoro-5-hydroxyphenyl)-5-trifluoromethylbenzoic acid, 95%, as well as the development of new compounds based on 3-(3-Fluoro-5-hydroxyphenyl)-5-trifluoromethylbenzoic acid, 95%. Finally, further research could focus on the development of new analytical methods for the detection and quantification of 3-(3-Fluoro-5-hydroxyphenyl)-5-trifluoromethylbenzoic acid, 95% in biological samples.

Synthesis Methods

3-(3-Fluoro-5-hydroxyphenyl)-5-trifluoromethylbenzoic acid, 95% can be synthesized by several different methods. The most common method is the reaction of 3-fluoro-5-hydroxybenzaldehyde with trifluoromethanesulfonic anhydride in the presence of a base, such as sodium hydroxide. This reaction yields 3-(3-Fluoro-5-hydroxyphenyl)-5-trifluoromethylbenzoic acid, 95% in high yields. Other methods of synthesis include the reaction of 3-fluoro-5-hydroxybenzaldehyde with trifluoromethanesulfonic acid in the presence of a base, or the reaction of 3-fluoro-5-hydroxybenzaldehyde with trifluoroacetic anhydride in the presence of a base.

properties

IUPAC Name

3-(3-fluoro-5-hydroxyphenyl)-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F4O3/c15-11-4-8(5-12(19)6-11)7-1-9(13(20)21)3-10(2-7)14(16,17)18/h1-6,19H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVPFVQQXHWCUTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)C(F)(F)F)C2=CC(=CC(=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30689403
Record name 3'-Fluoro-5'-hydroxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261927-46-1
Record name [1,1′-Biphenyl]-3-carboxylic acid, 3′-fluoro-5′-hydroxy-5-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261927-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Fluoro-5'-hydroxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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